N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine
Overview
Description
N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine is a synthetic peptide compound with the molecular formula C20H20I2N2O5 and a molecular weight of 622.19 g/mol . This compound is characterized by the presence of two iodine atoms on the tyrosine residue, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to form the peptide bond.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization, chromatography, or recrystallization are used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The iodine atoms can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the iodine atoms.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction can produce deiodinated peptides .
Scientific Research Applications
N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying iodination reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a radiolabeled tracer for imaging studies.
Industry: Utilized in the development of novel materials and as a precursor for other iodinated compounds.
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to proteins or enzymes, affecting their function.
Pathways Involved: It may influence signaling pathways by modulating the activity of key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanyl-L-tyrosine: Lacks the iodine atoms, resulting in different chemical and biological properties.
3,5-Diiodo-L-tyrosine: Contains the iodinated tyrosine residue but lacks the peptide bond with phenylalanine.
Uniqueness
N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine is unique due to the presence of both the acetylated phenylalanine and the iodinated tyrosine residues, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20I2N2O5/c1-11(25)23-16(9-12-5-3-2-4-6-12)19(27)24-17(20(28)29)10-13-7-14(21)18(26)15(22)8-13/h2-8,16-17,26H,9-10H2,1H3,(H,23,25)(H,24,27)(H,28,29)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIHCEZUWCRUES-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20I2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3786-08-1 | |
Record name | N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3786-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(N-acetyl-3-phenyl-L-alanyl)-3,5-diiodo-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine used in studies of pepsin and other acidic proteases?
A: this compound (APDT) serves as a synthetic substrate to assess the enzymatic activity of pepsin and similar acidic proteases. By measuring the rate of APDT hydrolysis, researchers can compare the activity levels of different pepsin isoforms or evaluate the effectiveness of potential pepsin inhibitors. [, , ]
Q2: Do all pepsins hydrolyze APDT at the same rate?
A: No, the research indicates variation in APDT hydrolysis rates among different pepsins. For instance, pepsins isolated from rat gastric mucosa exhibited significantly lower activity towards APDT compared to porcine pepsin. [] This suggests structural differences among pepsins can influence their substrate specificity and catalytic efficiency.
Q3: Can the ability to hydrolyze APDT be used to classify different types of acidic proteases?
A: While APDT hydrolysis is a characteristic of pepsin-like enzymes, it's not a definitive classification tool. Research shows a chymosin-like protease from harp seal exhibited very low activity on APDT, despite sharing similarities with pepsin in other aspects. [] This highlights the need to consider multiple factors, including substrate specificity, inhibitor sensitivity, and other biochemical properties, for accurate classification of acidic proteases.
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